REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[C:5]1([NH:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH:6]([CH:8]=[CH2:9])[CH2:7]1.[Cl:18][CH2:19][Cl:20].[F:21][C:22]([C:23](=[O:24])[OH:25])([F:26])[F:27]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1([NH2:10])[CH:6]([CH:8]=[CH2:9])[CH2:7]1.[F:21][C:22]([C:23](=[O:24])[OH:25])([F:26])[F:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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|
Type
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product
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Smiles
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C=CC1CC1(N)C(=O)OC
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Name
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|
Type
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product
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Smiles
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O=C(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[C:5]1([NH:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH:6]([CH:8]=[CH2:9])[CH2:7]1.[Cl:18][CH2:19][Cl:20].[F:21][C:22]([C:23](=[O:24])[OH:25])([F:26])[F:27]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1([NH2:10])[CH:6]([CH:8]=[CH2:9])[CH2:7]1.[F:21][C:22]([C:23](=[O:24])[OH:25])([F:26])[F:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1CC1(N)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |